N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine
Overview
Description
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine: is an organic compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol . This compound is characterized by the presence of a benzyl group and two but-3-en-1-yl groups attached to a central amine nitrogen atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine can be achieved through several methods. One common method involves the reaction of benzylamine with 4-bromo-1-butene in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the benzylamine attacks the electrophilic carbon of the 4-bromo-1-butene, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-Benzyl-N-(3-butenyl)amine
- N-Benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine
- N-Benzyl-N-(but-3-en-1-yl)-l4-boranamine
Comparison: N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine is unique due to its specific structure, which includes two but-3-en-1-yl groups attached to the amine nitrogen. This structural feature distinguishes it from other similar compounds and influences its chemical reactivity and applications .
Properties
IUPAC Name |
N-benzyl-N-but-3-enylbut-3-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-3-5-12-16(13-6-4-2)14-15-10-8-7-9-11-15/h3-4,7-11H,1-2,5-6,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFNQQVWGHEPGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN(CCC=C)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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